N-[2-(diethylamino)ethyl]-N-[(5-methyl-2-thienyl)methyl]amine
Description
N-[2-(Diethylamino)ethyl]-N-[(5-methyl-2-thienyl)methyl]amine (C₁₂H₂₃N₂S, MW 235.39 g/mol) is a tertiary amine featuring a diethylaminoethyl group and a 5-methyl-substituted thienylmethyl moiety. This compound is structurally characterized by:
- Basic side chain: The diethylaminoethyl group enhances lipophilicity, which may influence membrane permeability and pharmacokinetics.
For example, N-[2-(diethylamino)ethyl] derivatives are key in synthesizing compounds with antitumor or CNS-targeting activity .
Properties
IUPAC Name |
N',N'-diethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2S/c1-4-14(5-2)9-8-13-10-12-7-6-11(3)15-12/h6-7,13H,4-5,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDITUDVGLKASD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNCC1=CC=C(S1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(diethylamino)ethyl]-N-[(5-methyl-2-thienyl)methyl]amine typically involves the reaction of 2-(diethylamino)ethylamine with 5-methyl-2-thiophenecarboxaldehyde. The reaction is carried out under anhydrous conditions, often using a solvent such as dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(diethylamino)ethyl]-N-[(5-methyl-2-thienyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted amines or ethers.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Preliminary studies indicate that N-[2-(diethylamino)ethyl]-N-[(5-methyl-2-thienyl)methyl]amine exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for various pathogens suggest moderate to good antibacterial activity, which positions this compound as a potential lead in the development of new antimicrobial agents .
Cancer Research
The compound has been explored for its cytotoxic properties in cancer research. Similar compounds have shown effectiveness against various human cancer cell lines, indicating that this compound may possess anticancer properties worth investigating further. Studies on Mannich bases, which share structural similarities, have revealed promising results in inhibiting tumor growth, suggesting a potential avenue for further research into this compound's efficacy against cancer .
Synthetic Applications
Chemical Reactivity and Synthesis
The reactivity of this compound can be exploited in synthetic organic chemistry. It can serve as a versatile intermediate in the synthesis of other complex molecules due to its functional groups. The ability to modify the compound through various reactions typical of amines allows for the exploration of new derivatives with enhanced or tailored biological activities .
Structure-Activity Relationship Studies
Comparative Analysis
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. By comparing it to structurally related compounds, researchers can identify key features that contribute to its pharmacological effects. For instance, compounds like N,N-Diethyl-m-toluamide and 5-Methylthio-N,N-diethylaniline have been noted for their distinct pharmacological profiles, providing insights into how variations in structure affect activity .
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N,N-Diethyl-m-toluamide | Methyl group on a phenyl ring | Known for analgesic properties |
| 5-Methylthio-N,N-diethylaniline | Thioether instead of thienyl | Exhibits different pharmacological profiles |
| N,N-Diethylethanolamine | Simple ethyl amine structure | Commonly used as a solvent and reagent |
Future Research Directions
Given the preliminary findings regarding its biological activities and synthetic versatility, future research should focus on:
- In-depth pharmacological studies to elucidate the mechanisms behind its antimicrobial and anticancer effects.
- Exploration of analogs to enhance efficacy and reduce toxicity.
- Clinical trials to assess safety and effectiveness in therapeutic applications.
Mechanism of Action
The mechanism of action of N-[2-(diethylamino)ethyl]-N-[(5-methyl-2-thienyl)methyl]amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the specific target and context.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below highlights key structural analogs and their differentiating features:
Physicochemical and Functional Insights
- Electronic Effects : The 5-methyl group on the thienyl ring may stabilize the aromatic system through steric and inductive effects, contrasting with unsubstituted thienyl derivatives .
- Synthetic Utility: Compounds like the target are often intermediates in drug synthesis. For instance, N-[2-(diethylamino)ethyl] groups are precursors to bioactive molecules, as seen in patents for antitumor agents .
Biological Activity
N-[2-(diethylamino)ethyl]-N-[(5-methyl-2-thienyl)methyl]amine is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₉N
- Molecular Weight : 193.30 g/mol
- IUPAC Name : N,N-diethyl-2-(5-methylthiophen-2-yl)ethanamine
This compound features a diethylamino group and a thienyl moiety, which are significant for its biological interactions.
Research indicates that compounds similar to this compound exhibit various biological activities, particularly in the context of neuropharmacology and cancer therapy.
-
Neuropharmacological Effects :
- The diethylamino group is often associated with increased lipophilicity, enhancing the ability of the compound to cross the blood-brain barrier. This property suggests potential applications in treating neurological disorders.
- Similar compounds have been shown to act as inhibitors of neurotransmitter reuptake, impacting serotonin and dopamine levels, which could be beneficial in mood disorders.
-
Anticancer Activity :
- Studies on related compounds indicate that they can inhibit cell proliferation by interfering with topoisomerase II activity, leading to DNA damage and apoptosis in cancer cells .
- The thienyl group may contribute to selective cytotoxicity against certain cancer cell lines, making it a candidate for further development in anticancer therapies.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of related compounds:
Case Study 1: Neuropharmacological Effects
A study investigated the effects of a diethylamino-containing compound on serotonin levels in rodent models. Results showed a significant increase in serotonin levels post-administration, suggesting potential antidepressant properties. The compound's ability to inhibit serotonin reuptake was confirmed through receptor binding assays.
Case Study 2: Anticancer Potential
In vitro studies demonstrated that this compound exhibited selective cytotoxicity against pancreatic cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
